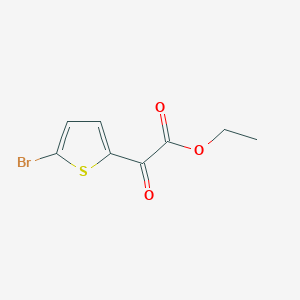

2-(5-溴噻吩-2-基)-2-氧代乙酸乙酯

描述

Synthesis Analysis

The synthesis of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate and related compounds often involves novel chalcones and cyclization products, utilizing ethylacetoacetate for the generation of specific derivatives. These synthetic routes are characterized by their efficiency and the ability to yield compounds with promising biological activities, such as anti-inflammatory and antimicrobial properties (Ashalatha, Narayana, & Vijaya Raj, 2009).

Molecular Structure Analysis

The molecular structure of Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate derivatives has been elucidated through spectral analyses and crystal structures investigations. These studies reveal the stabilization of molecular structures through weak intermolecular hydrogen bonding, contributing to their reactivity and potential as bioactive molecules (Ahmed et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate are diverse, including its use in palladium-catalysed direct heteroarylations. This method provides efficient access to biheteroaryls, illustrating the compound's versatility in facilitating complex chemical transformations (Fu, Zhao, Bruneau, & Doucet, 2012).

科学研究应用

合成和化学性质

- 该化合物已用于3,4-二氢嘧啶-2-(1H)-(硫代)酮的合成,显示出良好的抗菌和抗真菌活性。这突出了其在开发潜在治疗剂中的作用 (Sharma et al., 2022).

- 它作为钯催化的直接杂芳基化中的试剂,促进了双杂芳基的形成,展示了其在复杂有机合成中的用途 (Fu et al., 2012).

- 对 2-三唑基-2-氧代乙酸乙酯衍生物中π-空穴四元键相互作用的研究强调了其在研究分子相互作用和晶体工程中的重要性 (Ahmed et al., 2020).

生物活性及应用

- 该化合物的衍生物已显示出抗氧化活性,观察到显着的抑制作用,表明其在开发抗氧化剂中的潜力 (Althagafi, 2022).

- 在DNA 结合分析领域,一种新的五齿 N3S2 希夫碱配体(衍生自 5-溴噻吩-2-甲醛及其配合物)的物理、化学和 DNA 结合性质已得到研究,表明其在抗癌研究中的潜力 (Warad et al., 2020).

属性

IUPAC Name |

ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3S/c1-2-12-8(11)7(10)5-3-4-6(9)13-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBGHMBDWGNJJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371316 | |

| Record name | Ethyl (5-bromothiophen-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate | |

CAS RN |

22098-10-8 | |

| Record name | Ethyl (5-bromothiophen-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid](/img/structure/B31686.png)